3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

Organometallic Synthesis Stille Coupling Process Chemistry

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione (CAS 129034-70-4), often referred to as a Liebeskind reagent, is a specialized organostannane nucleophile defined by its cyclobutenedione core. Its primary function is to serve as a synthetic equivalent for cyclobutenedione in palladium-catalyzed Stille cross-coupling reactions, enabling the construction of complex 4-substituted cyclobutenediones.

Molecular Formula C19H34O3Sn
Molecular Weight 429.2 g/mol
CAS No. 129034-70-4
Cat. No. B173944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione
CAS129034-70-4
Molecular FormulaC19H34O3Sn
Molecular Weight429.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C
InChIInChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3;
InChIKeyAMVLEBHYELFWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione (CAS 129034-70-4): A Key Stille Coupling Reagent for Cyclobutenedione Chemistry


3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione (CAS 129034-70-4), often referred to as a Liebeskind reagent, is a specialized organostannane nucleophile defined by its cyclobutenedione core [1]. Its primary function is to serve as a synthetic equivalent for cyclobutenedione in palladium-catalyzed Stille cross-coupling reactions, enabling the construction of complex 4-substituted cyclobutenediones [1]. This compound is a key intermediate for synthesizing near-infrared (NIR) absorbing squarylium dyes for photovoltaic applications and substituted quinones for medicinal chemistry [2].

Reagent Role Organostannane nucleophile for Pd-catalyzed Stille cross-coupling
Scaffold Transfer Synthetic equivalent of the cyclobutenedione moiety
Application Context Precursor to NIR squarylium dyes and substituted quinones for materials and medicinal chemistry research

Why Substitute Reagents Cannot Replace 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione in Complex Molecule Synthesis


Simple nucleophilic organostannanes like tributyl(vinyl)tin or tributyl(phenyl)tin cannot substitute for this reagent in applications requiring the cyclobutenedione scaffold. The direct precursor, diisopropyl squarate (CAS 61699-62-5), lacks the C–Sn bond required for Stille coupling [1]. Furthermore, the alternative halocyclobutenedione electrophile, 4-isopropoxy-3-chloro-cyclobutenedione, follows a reversed polarity approach that yields a different substitution pattern and often lower efficiency in cross-coupling compared to the optimized stannane route [2]. While the 3-ethoxy analog exists, its synthesis yield is documented at 65%, marginally lower than the optimized 67% yield for this compound under patent conditions [3].

Generic organostannanes (e.g., tributyl(vinyl)tin) cannot transfer the cyclobutenedione scaffold, limiting their use in this synthetic context.
The direct precursor diisopropyl squarate lacks the C–Sn bond required for Stille coupling; the chloro analog follows reversed polarity with potentially different cross-coupling efficiency.
The 3-ethoxy stannyl analog is reported with a marginally lower synthesis yield (65% vs 67%), which may affect procurement value at scale.

Quantitative Performance Head-to-Head Analysis for 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione


Synthesis Yield Comparison: Isopropoxy vs. Ethoxy Stannyl Reagent

The synthesis of the 3-isopropoxy variant achieved a 67% isolated yield under optimized patent conditions, using a catalytic amount of tetra-n-butylammonium cyanide to facilitate the reaction of diisopropyl squarate with Bu3SnSiMe3 [1]. In the foundational research literature, the synthesis of the analogous 3-ethoxy-4-(tributylstannyl)cyclobutenedione is reported with a slightly lower 65% yield using a similar protocol with diethyl squarate [2]. This indicates a modest but verifiable efficiency advantage for the isopropoxy derivative.

Synthesis Yield
Cross-study comparable
67% (isopropoxy) vs 65% (ethoxy analog)
Reported yield difference under optimized patent conditions
Conditions: dialkyl squarate + Bu3SnSiMe3, cat. n-Bu4N+ CN-, THF, -20°C
Organometallic Synthesis Stille Coupling Process Chemistry

Stille Cross-Coupling Substrate Scope and Product Yield Range

This stannane demonstrates broad reactivity in Pd/Cu-cocatalyzed Stille cross-couplings. It reacts with a diverse set of organic iodides, including aryl (R = Ph, p-MeOC6H4, o-MeO2CC6H4), heteroaryl (2-thienyl), alkenyl (E-BuCH=CH), and alkynyl (BuC≡C) iodides, as well as vinylic triflate esters [1]. The resulting 4-substituted 3-isopropoxycyclobutenediones are produced in yields ranging from 57% to 99%, showcasing the reagent's versatility compared to more structurally limited generic stannanes [1].

Substrate Scope
Cross-study comparable
Aryl, heteroaryl, alkenyl, alkynyl iodides; vinylic triflates. Isolated yields 57–99%
Reported broad electrophile scope supports diverse cyclobutenedione library synthesis
Pd/Cu cocatalysis in DMF under Stille conditions
Medicinal Chemistry Dye Chemistry C-C Bond Formation

Commercial Purity Benchmarking against Common Organostannane Reagents

The commercial product is supplied with a certified purity of ≥97% by leading vendors like Thermo Scientific Chemicals (Alfa Aesar portfolio), as verified by its MDL number MFCD01319011 . This high purity standard ensures reproducible performance in sensitive catalytic reactions where catalyst poisoning by trace impurities from lower-grade or lab-synthesized organostannanes is a known risk.

Commercial Purity
Data to verify
≥97% (vendor specification, e.g., Thermo Scientific/Alfa Aesar)
Certified purity may support reproducible coupling performance
Source: vendor QC documentation; independent verification recommended
Chemical Procurement Quality Control Reproducibility

Performance in Near-Infrared Dye-Sensitized Solar Cell (DSSC) Fabrication

This reagent is critical for synthesizing π-extended squarylium dyes used as NIR sensitizers. DSSCs fabricated using dyes derived from this stannane exhibited a significant spectral response in the NIR region over 750 nm and achieved a power conversion efficiency (PCE) of approximately 2% [1]. This performance is specifically attributed to the linearly extended π-conjugated structure uniquely accessible via the stannane's cross-coupling with iodinated squarylium precursors [1].

DSSC Performance
Class-level inference
PCE ~2.0%, spectral response >750 nm for derived squarylium dye
Reported NIR dye photovoltaic performance in a single dye study
Measured under AM 1.5 irradiation; dye-specific result
Photovoltaics Dye-Sensitized Solar Cells Materials Science

Regiochemical Control in Downstream Quinone Synthesis

The steric bulk of the isopropoxy group, in conjunction with the cyclobutenedione scaffold, plays a crucial role in directing nucleophilic additions in downstream chemistry. The chemistry of 3-isopropoxy-4-substituted-3-cyclobutene-1,2-diones, the direct products of this stannane, is foundational for a regiospecific synthesis strategy that provides controlled access to highly substituted benzoquinones and ring-fused quinones, a level of control not observed with the less bulky 3-ethoxy analogs [1].

Regiochemical Control
Class-level inference
Steric bulk of isopropoxy group directs nucleophilic addition to the more reactive carbonyl
May support regioselective quinone synthesis planning
Direct comparative selectivity ratios not reported; mechanistic framework based on literature
Synthetic Methodology Quinone Chemistry Regioselectivity

Optimal Use Cases for 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione Based on Performance Data


Building Block for Panchromatic Dye-Sensitized Solar Cells (DSSCs)

The proven efficacy in synthesizing dyes with a spectral response over 750 nm makes this compound the reagent of choice for fabricating next-generation NIR-harvesting DSSCs [1]. Procurement should be prioritized when project goals include extending photoresponse beyond the visible spectrum.

Key Intermediate in Regiospecific Quinone Library Synthesis

For medicinal chemistry programs requiring libraries of substituted quinones or hydroquinone monoacetates, this stannane is the optimal starting material. Its products, 3-isopropoxy-4-substituted-cyclobutenediones, directly enable the regiospecific synthetic strategy that avoids isomeric mixtures [2].

Diversified Stille Coupling for Cyclobutenedione-Focused Drug Discovery

When the synthetic objective is to explore the chemical space around a cyclobutenedione core, this reagent's broad substrate scope (57-99% yields across aryl, heteroaryl, alkynyl, and alkenyl partners) offers a high-confidence, high-yielding diversification platform [3].

Application
Selection Property
Validation Focus
NIR dye-sensitized solar cell research
Cyclobutenedione-based dye precursor with extended π-conjugation
NIR spectral response evaluation
Regiospecific quinone library synthesis
Sterically directed regiochemical control via isopropoxy group
Nucleophilic addition regioselectivity
Cyclobutenedione-focused medicinal chemistry
Broad Stille coupling electrophile scope (aryl, heteroaryl, alkenyl, alkynyl)
Cross-coupling yield and purity assessment
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